molecular formula C10H11N3O2 B6181818 ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2092216-28-7

ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B6181818
CAS No.: 2092216-28-7
M. Wt: 205.21 g/mol
InChI Key: OIDXKWHNSMYEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3 and an ethyl ester at position 4. This scaffold is highly versatile, serving as a key intermediate in medicinal chemistry for developing inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS) , antiviral agents , and anxiolytics . Its synthesis typically involves multi-step protocols, such as condensation reactions and functional group modifications, as exemplified by derivatives in (e.g., 34–47% yields for brominated analogs) .

Properties

CAS No.

2092216-28-7

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2,11H2,1H3

InChI Key

OIDXKWHNSMYEOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=C2N)C=C1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The primary amine at position 2 of 2,3-diaminopyridine attacks the carbonyl carbon of ethyl bromopyruvate, forming a hemiaminal intermediate.

  • Bromide Elimination : The bromine atom acts as a leaving group, enabling ring closure to form the imidazo[1,2-a]pyridine core.

  • Ester Retention : The ethyl ester group at position 6 remains intact throughout the reaction.

Experimental Procedure

  • Reagents : 2,3-Diaminopyridine (1.0 equiv), ethyl bromopyruvate (1.2 equiv), NaHCO₃ (2.0 equiv), ethanol (solvent).

  • Conditions : Reflux at 80°C for 12 hours under inert atmosphere.

  • Workup : The reaction mixture is cooled, filtered, and concentrated. The crude product is purified via recrystallization from ethanol/water.

ParameterValue
Yield65%
Purity (HPLC)>95%
Reaction Time12 hours

Limitations

  • The use of 5-bromo-2,3-diaminopyridine (as in the original protocol) introduces a bromine substituent at position 6, necessitating debromination steps for the target compound.

  • Scalability is constrained by moderate yields and the need for stoichiometric base.

Metal-Free Multicomponent Reactions

Recent advances in green chemistry have enabled metal-free syntheses of imidazo[1,2-a]pyridines. The Groebke–Blackburn–Bienaymé (GBB) reaction, modified for ester functionality, offers a viable alternative.

GBB Reaction Protocol

  • Components : 2-Aminopyridine, ethyl glyoxalate (aldehyde equivalent), tert-butyl isocyanide.

  • Catalyst : Perchloric acid (10 mol%) in acetonitrile.

  • Mechanism :

    • Imine Formation : Condensation of 2-aminopyridine with ethyl glyoxalate.

    • Cyclization : Isocyanide insertion facilitates six-membered transition state formation, yielding the imidazo ring.

    • Tautomerization : Acidic workup stabilizes the 3-amino substituent.

ParameterValue
Yield58%
SolventAcetonitrile
TemperatureRoom temperature

Advantages

  • Avoids transition metals, reducing purification complexity.

  • Functional group tolerance allows modular substitution.

Alternative Pathways: Bromomalonaldehyde-Mediated Cyclization

A novel one-pot method employs bromomalonaldehyde and 2-aminopyridine derivatives under mild conditions.

Key Steps

  • Enamine Formation : Reaction of 2-aminopyridine with bromomalonaldehyde.

  • Cyclization : N-Iodosuccinimide (NIS) promotes iodination and subsequent ring closure.

  • Esterification : In situ reaction with ethanol introduces the ethyl ester group.

ParameterValue
Yield72%
CatalystNIS (1.1 equiv)
Reaction Time6 hours

Comparative Analysis of Synthetic Methods

MethodYieldConditionsScalabilityGreen Metrics
Bromopyruvate Route65%Reflux, ethanolModerateLow (stoichiometric base)
GBB Reaction58%Ambient, MeCNHighHigh (metal-free)
Bromomalonaldehyde72%RT, NISModerateModerate (iodine waste)

Optimization Insights

  • Solvent Choice : Ethanol and acetonitrile outperform DMF in reducing side reactions.

  • Catalyst Loading : Acidic catalysts (e.g., HClO₄) at ≤10 mol% minimize decomposition.

  • Temperature Control : Prolonged reflux (>24 hours) degrades ester functionalities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the amino or carboxylate moieties.

Scientific Research Applications

Chemistry

Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate serves as a critical building block in the synthesis of complex heterocyclic compounds. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit interesting catalytic properties.

Biology

Research has highlighted the compound's potential as an antimicrobial and anticancer agent . Studies have shown that it interacts with biological macromolecules such as DNA and proteins, which may lead to the inhibition of key enzymes involved in cellular processes. Its ability to induce apoptosis in cancer cells has been particularly noted.

Medicine

The therapeutic potential of this compound is being explored for treating diseases like cancer and infections. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential enzymes, making it a candidate for developing new antibiotics against multidrug-resistant strains.

Industry

In industrial applications, this compound is utilized in developing novel materials and pharmaceuticals. Its unique properties allow for its use as a precursor in synthesizing other biologically active compounds.

Case Studies

  • Antimicrobial Activity Against Mycobacterium tuberculosis
    • Recent studies have examined imidazo[1,2-a]pyridine analogues for their efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). This compound demonstrated promising activity with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
  • Cancer Cell Line Studies
    • In vitro studies on various cancer cell lines (e.g., PC-3 prostate cancer and MCF-7 breast cancer) indicated that several derivatives of this compound exhibited significant cytotoxicity without substantial toxicity to normal cells . This suggests its potential as a selective anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. In cancer cells, it may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions. Below is a comparative analysis:

Table 1: Key Derivatives and Substituent Effects
Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference(s)
Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate NH₂ (3), COOEt (6) 221.23* MtGS inhibition, antiviral activity
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate Br (3), COOEt (6) 269.10 Drug intermediate; harmful by inhalation
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (6), COOEt (3) 269.10 Biochemical research; ≥95% purity
Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate NH₂ (3), CH₃ (6), COOEt (2) 234.24 Synthetic intermediate (34% yield)
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate NH₂ (8), Br (6), COOEt (2) 313.12 CDK inhibitors; crystallography data

*Calculated from molecular formula C₁₀H₁₁N₃O₂.

Key Observations:

  • Positional Isomerism: Bromine at position 3 () versus 6 () alters steric and electronic profiles. Bromo-substituted derivatives are typically less reactive in nucleophilic substitutions compared to amino analogs, limiting their use in dynamic medicinal chemistry applications .
  • In contrast, acylated amino derivatives (e.g., 3-acylaminomethyl analogs in ) exhibit improved metabolic stability but reduced solubility .

Biological Activity

Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyridine ring system with an amino group at the 3-position and a carboxylate moiety. Its unique structure contributes to its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Binding : The compound can bind to DNA, potentially inhibiting replication in cancer cells.
  • Enzyme Inhibition : It disrupts the function of key enzymes involved in cellular processes, leading to apoptosis in cancerous cells.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes necessary for bacterial survival .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa7.01 ± 0.60
NCIH4608.55 ± 0.35
MCF-714.31 ± 0.90

The compound's mechanism involves the activation of pro-apoptotic pathways while inhibiting anti-apoptotic proteins, making it a promising candidate for cancer therapy.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including multidrug-resistant organisms:

Bacterial StrainMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)≤1
Mycobacterium tuberculosis (Mtb)≤1

These findings suggest that the compound could serve as a lead structure for developing new antibiotics.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound on HeLa cells, researchers observed a dose-dependent increase in apoptosis markers. The study highlighted the compound's ability to downregulate Bcl-2 (an anti-apoptotic protein) while upregulating Bax (a pro-apoptotic protein), indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Action Against Mtb

Another study focused on the compound's activity against Mycobacterium tuberculosis revealed that it exhibited potent inhibitory effects with an MIC value significantly lower than many existing treatments. The study also included transcriptional profiling that suggested a unique mode of action distinct from conventional antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.